ZXTLWUWTYFZNKJ-UHFFFAOYSA-N
Description
Structural Context and Chemical Class Significance of A-769662
A-769662, with the chemical name 6,7-Dihydro-4-hydroxy-3-(2'-hydroxy[1,1'-biphenyl]-4-yl)-6-oxo-thieno[2,3-b]pyridine-5-carbonitrile, belongs to the thienopyridone (B2394442) class of compounds. tocris.comnih.gov The structure features a thieno[2,3-b]pyridine (B153569) core fused with a dihydropyridinone ring and substituted with a hydroxyphenyl-biphenyl group. nih.gov This structural arrangement is crucial for its biological activity.
The significance of this chemical class lies in its ability to directly activate AMPK, a key enzyme that acts as a master regulator of cellular energy homeostasis. nih.govnih.gov Once activated, AMPK orchestrates a metabolic switch from anabolic (energy-consuming) pathways to catabolic (energy-producing) processes. nih.gov A-769662 achieves this activation through a dual mechanism: it allosterically activates the AMPK complex and inhibits the dephosphorylation of a critical threonine residue (Thr172) in the α-catalytic subunit, thereby locking the enzyme in an active state. nih.govnih.govlu.se Unlike the natural activator AMP, A-769662 binds to a distinct allosteric site located in a cleft between the α-subunit's kinase domain and the β-subunit's carbohydrate-binding module. nih.govdovepress.com This unique mechanism of action makes thienopyridones like A-769662 highly specific pharmacological tools. nih.govnih.gov
Historical Perspectives on Precursor Chemistry and Analogues of A-769662
The development of A-769662 was a significant milestone, as it was the first small-molecule direct activator of AMPK to be disclosed, demonstrating that AMPK could be targeted by non-nucleotide ligands. acs.orgmdpi.com Its discovery by Abbott Laboratories in 2006 opened new avenues for research into therapeutics for metabolic disorders. guidetopharmacology.orgdovepress.commdpi.com The synthesis of A-769662 involves the construction of the core thienopyridone scaffold, a process that has been described in scientific literature. researchgate.net
The discovery of A-769662 spurred the development of other direct AMPK activators. Researchers have explored various analogues to improve potency and understand structure-activity relationships. For instance, computational modeling based on the overlap between A-769662 and other chemical series has guided the design of new activators, such as indole (B1671886) and indazole derivatives. acs.org Furthermore, other structurally unrelated compounds, like the benzimidazole (B57391) derivative 991, have been identified which share a similar mode of action but exhibit greater potency. physiology.orged.ac.uk These analogues, along with A-769662, have become instrumental in dissecting the isoform-specific functions of AMPK, as A-769662 preferentially activates heterotrimers containing the β1 subunit over the β2 subunit. nih.govnih.govmdpi.com
Current Research Landscape and Knowledge Gaps Pertaining to A-769662
Current research on A-769662 is extensive, with studies exploring its effects in a wide range of biological contexts, including metabolic diseases, inflammation, and cancer. dovepress.comresearchgate.netnih.gov It is frequently used as a tool to investigate the downstream consequences of AMPK activation. For example, research has shown that A-769662 can inhibit fatty acid synthesis, reduce plasma glucose and triglyceride levels in animal models, and activate autophagy. tocris.comrndsystems.commedchemexpress.com In the context of inflammation, A-769662 has been demonstrated to reduce the expression of pro-inflammatory molecules like IL-6 in models of inflammatory arthritis. dovepress.comresearchgate.netnih.gov
Despite its widespread use, knowledge gaps remain. A primary area of ongoing investigation is the potential for AMPK-independent or "off-target" effects, especially at higher concentrations. mdpi.comed.ac.ukresearchgate.net Some studies have reported that A-769662 can influence cellular processes like proteasome function and intracellular calcium levels independently of AMPK activation. mdpi.commedchemexpress.comresearchgate.net Another area requiring further research is the precise molecular basis for its selectivity towards the β1-containing AMPK isoforms and the physiological implications of this preference. mdpi.commdpi.com While the allosteric binding site has been identified, the intricate details of how this interaction leads to activation and protection from dephosphorylation are still being refined. mdpi.comacu.edu.audntb.gov.ua Furthermore, while the synergistic activation of AMPK by A-769662 in combination with AMP or other compounds has been observed, the full therapeutic potential of such combinations is yet to be explored. mdpi.com
Rationale and Scope of Academic Inquiry into A-769662
The primary rationale for academic inquiry into A-769662 stems from its value as a specific and direct activator of AMPK. nih.govnih.govresearchgate.net This makes it an invaluable experimental tool to elucidate the physiological and pathophysiological roles of AMPK. guidetopharmacology.orgnih.govlu.se By using A-769662, researchers can activate AMPK in cells and animal models to study its impact on various pathways without the confounding effects of indirect activators like metformin (B114582) or AICAR, which alter the cellular energy state. nih.govacs.orgnih.gov
The scope of this inquiry is broad, covering fundamental biology and preclinical research. In fundamental research, A-769662 is used to map the AMPK signaling network, identify new downstream targets, and understand how AMPK integrates with other signaling pathways. mdpi.com For example, it has been used to confirm AMPK's role in promoting autophagy and to study its effects on cell proliferation and metabolism. guidetopharmacology.orgnih.gov In preclinical research, A-769662 and its analogues are investigated for their potential in ameliorating conditions such as type 2 diabetes, metabolic syndrome, inflammatory diseases, and certain types of cancer. guidetopharmacology.orgdovepress.comnih.govbiomolther.org Recent studies have even explored its utility in mitigating pathological phenotypes associated with mitochondrial dysfunction. biorxiv.orgbiorxiv.org However, it is crucial to note that some studies question the selectivity of A-769662 at higher concentrations, highlighting the need for careful experimental design and interpretation of results. researchgate.net
Data Tables
Table 1: Biological Activity of A-769662 This table summarizes key in vitro efficacy values for A-769662.
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| EC₅₀ (AMPK Activation) | 0.8 µM | Partially purified rat liver AMPK | medchemexpress.com |
| EC₅₀ (AMPK Activation) | 116 nM | Cell-free assay | caymanchem.com |
| IC₅₀ (Fatty Acid Synthesis) | 3.2 µM | Primary rat hepatocytes | medchemexpress.comcellsignal.com |
Table 2: Compound Names Mentioned in this Article
| InChIKey | Common Name/Synonym |
|---|---|
| ZXTLWUWTYFZNKJ-UHFFFAOYSA-N | A-769662 |
| GZCGUPFRVQAUEQ-SLHPAEGLSA-N | Adenosine monophosphate (AMP) |
| HEFNNWSXXWATRW-UHFFFAOYSA-N | Metformin |
| HNEVADUHGWXPFH-UHFFFAOYSA-N | 991 (Benzimidazole derivative) |
| RGHHSNMVTDWUBI-QMMMGPOBSA-N | 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) |
| CZGCEJSLDEMHSS-UHFFFAOYSA-N | PF-06409577 |
| BSYNRYMUTXBXSQ-UHFFFAOYSA-N | Salicylate |
| LDDXPAIEHAYMSR-UHFFFAOYSA-N | Indole |
Properties
Molecular Formula |
C24H29N5O2S2 |
|---|---|
Molecular Weight |
483.649 |
InChI |
InChI=1S/C24H29N5O2S2/c30-21(28-12-6-1-2-7-13-28)17-32-24-26-29-22(31)19-16-27(14-10-18-8-4-3-5-9-18)15-11-20(19)25-23(29)33-24/h3-5,8-9H,1-2,6-7,10-17H2 |
InChI Key |
ZXTLWUWTYFZNKJ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CCC5=CC=CC=C5)N=C3S2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Zxtlwuwtyfznkj Uhfffaoysa N
Novel Synthetic Routes to Caffeine (B1668208) and its Structural Congeners
The synthesis of caffeine (1,3,7-trimethylxanthine) has evolved significantly from the pioneering work of Emil Fischer, who first synthesized it from uric acid in 1895. scielo.org.mx Modern methodologies focus on improving efficiency, scalability, and environmental sustainability. Key precursors in many synthetic routes include other naturally occurring methylxanthines such as theobromine (B1682246) (3,7-dimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine). nih.gov
A prevalent strategy involves the N-methylation of theobromine or theophylline. scielo.org.mx Additionally, total synthesis starting from simpler acyclic precursors often employs the Traube purine (B94841) synthesis, a versatile method for constructing the core purine ring system. website-files.comdrugfuture.com More recent innovations include the development of one-step syntheses from xanthine (B1682287) and the adoption of greener methylating agents and reaction conditions. stackexchange.com Biosynthetic approaches, leveraging genetically engineered microorganisms, are also emerging as a novel route to caffeine and its high-value derivatives. mdpi.com
Retrosynthetic analysis of caffeine reveals two primary strategic disconnections. The most straightforward approach involves disconnecting the three N-methyl C-N bonds, leading back to the xanthine core. This suggests precursors like theobromine or theophylline, which are readily available. The methylation of theobromine at the N-1 position is a common final step in many synthetic pathways. researchgate.net
A more fundamental disconnection strategy targets the purine bicyclic system itself, employing the logic of the Traube purine synthesis. researchgate.netscribd.com This approach disconnects the imidazole (B134444) ring from the pyrimidine (B1678525) ring. The key intermediate in this retrosynthesis is a 4,5-diaminopyrimidine (B145471) derivative, such as 5,6-diamino-1,3-dimethyluracil. This intermediate can be synthesized from N,N-dimethyl urea (B33335) and cyanoacetic acid. nih.gov The final C8-N9 bond of the imidazole ring is typically formed by cyclization with a one-carbon unit, such as formic acid or its derivatives, to complete the xanthine skeleton. slideshare.net
Catalysis plays a crucial role in optimizing the synthesis of caffeine, particularly in the key N-methylation steps. While traditional methods often use stoichiometric bases like sodium hydroxide (B78521) or sodium methoxide (B1231860) with methyl iodide, recent research has focused on catalytic and greener alternatives. scielo.org.mxstackexchange.com
A notable development is the use of dimethyl carbonate (DMC) as a less toxic methylating agent. In one green chemistry approach for preparing caffeine from theophylline sodium, diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as an effective catalyst in a Turkey red oil solvent, achieving yields of 98.4%. stackexchange.com Furthermore, catalyst-free N-methylation has been demonstrated for the synthesis of theobromine from 3-methylxanthine (B41622) using DMC in water at elevated temperatures, indicating that under specific conditions, the solvent and temperature can drive the reaction without a dedicated catalyst. rsc.org
For transformations involving caffeine derivatives, palladium catalysts such as Pd(PPh₃)₄ in combination with copper(I) iodide (CuI) are effective for Sonogashira cross-coupling reactions at the C8 position of 8-bromocaffeine. This allows for the introduction of various substituents, expanding the chemical space of xanthine derivatives.
| Transformation | Precursor | Methylating Agent / Reagent | Catalyst / Base | Solvent | Yield | Ref. |
| N1-Methylation | Theophylline Sodium | Dimethyl Carbonate | DBU | Turkey Red Oil | 98.4% | stackexchange.com |
| N7-Methylation | 3-Methylxanthine | Dimethyl Carbonate | None | Water | 88.3% (as Theobromine) | rsc.org |
| Trimethylation | Xanthine | Iodomethane (CD₃I) | Dimsyl Sodium | THF | 86% | nih.gov |
As caffeine is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, regioselectivity is of paramount importance. The xanthine scaffold possesses three nitrogen atoms (N1, N3, N7) available for methylation, and controlling the position of methylation is key to synthesizing caffeine and its isomeric congeners like theobromine and theophylline.
In biosynthetic pathways, regioselectivity is perfectly controlled by a series of N-methyltransferase enzymes. The primary pathway in plants proceeds via xanthosine (B1684192) → 7-methylxanthosine (B1261978) → 7-methylxanthine (B127787) → theobromine → caffeine, with each methylation step catalyzed by a specific enzyme. mdpi.comnih.gov
In chemical synthesis, achieving high regioselectivity can be challenging.
Stepwise Synthesis : A common strategy is to start with a precursor that is already methylated at specific positions. For instance, the synthesis of caffeine is often achieved by the regioselective methylation of theobromine at the N1 position. The N1 position is part of an imide group, and its deprotonation is facilitated under basic conditions, directing the alkylation. scielo.org.mxresearchgate.net
Exhaustive Methylation : For the direct synthesis from xanthine, conditions can be optimized for exhaustive methylation to yield caffeine as the primary product. A highly efficient one-step synthesis utilizes dimsyl sodium as a strong base to deprotonate all available N-H positions on the xanthine ring, followed by quenching with an excess of a methylating agent like iodomethane, leading to a high yield of caffeine. nih.gov
Catalyst-Free Regioselective Methylation : Research has shown that heating 3-methylxanthine with dimethyl carbonate in water at 160 °C results in a 3-methylxanthine conversion of 89.9% with 98.2% selectivity for theobromine (7-methylation), demonstrating a highly regioselective process under catalyst-free conditions. rsc.org
Modern chemical manufacturing increasingly relies on continuous flow chemistry and other scalable paradigms to improve safety, efficiency, and consistency. While specific literature on the flow synthesis of caffeine itself is limited, the synthesis of related xanthine derivatives using this technology demonstrates its applicability.
For example, a Vapourtec R4 flow chemistry system has been utilized for the two-step synthesis of diamine-modified xanthines. nih.gov In this process, an 8-bromoxanthine (B49285) derivative in N-methyl-2-pyrrolidone (NMP) is reacted with a protected diamine in a heated stainless steel coil reactor. With a residence time of 20 minutes at 150 °C, the system enables rapid synthesis and purification, with a total cycle time of 120 minutes per compound. nih.gov Such a platform, which integrates synthesis, purification, and bioassay, showcases the potential for automated and rapid generation of xanthine-based compound libraries. nih.gov
Another scalable technology, the Q-tube® reactor, has been applied to improve steps in the total synthesis of caffeine. researchgate.netmdpi.com This system allows reactions to be conducted safely in water at temperatures above its boiling point by increasing the internal pressure. This high-pressure, high-temperature approach significantly shortens reaction times for the N-methylation of uracil (B121893) and theophylline, key steps in a total synthesis of caffeine. mdpi.com This method represents a greener and more efficient scalable process compared to traditional batch synthesis. researchgate.net
Mechanistic Investigations of Reactions Forming or Involving Caffeine
The primary mechanism for the synthetic N-methylation of xanthine precursors like theobromine is the bimolecular nucleophilic substitution (SN2) reaction. scielo.org.mxresearchgate.net In this process, a base (e.g., sodium methoxide) deprotonates the nitrogen atom of the purine ring, creating a potent nucleophilic anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate, displacing the leaving group (iodide or sulfate) in a single concerted step. researchgate.net
The choice of base is critical. Dimsyl sodium (NaDMSO), the sodium salt of dimethyl sulfoxide, is a particularly powerful Brønsted base (DMSO pKₐ ≈ 35) capable of efficiently deprotonating the relatively acidic N-H protons of the xanthine core. wikipedia.org Its use in tetrahydrofuran (B95107) (THF) has been shown to be critical for achieving high yields in the one-step trimethylation of xanthine to caffeine. nih.gov
In biological systems, the mechanism is entirely different, relying on enzymatic catalysis. Caffeine synthase and other related N-methyltransferases utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. The enzyme binds both SAM and the methylxanthine substrate in its active site, orienting them for a highly specific and regioselective methyl transfer. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of caffeine and its precursors, which helps in understanding reaction pathways. DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to determine the optimized molecular structures, vibrational frequencies, and geometric parameters of xanthine, theobromine, and caffeine. researchgate.net
These studies reveal key electronic properties that govern reactivity:
Chemical Hardness : Calculations of global reactivity descriptors indicate that caffeine is the least hard (most reactive) among the naturally occurring methylxanthines (caffeine, theophylline, theobromine), which aligns with its lipophilicity and ability to cross the blood-brain barrier. researchgate.net
Bond Energies : Theoretical calculations at the M06-2x/6-311G(d,p) level have been used to investigate the catalyst-free methylation of 3-methylxanthine with DMC in water. By calculating the bond energies of the C–O bond in DMC and the N–H bond in 3-methylxanthine, the role of the solvent and the reaction mechanism can be better understood. rsc.org
While specific transition state analyses for the SN2 methylation of theobromine to caffeine are not widely published, related computational studies exist. For instance, a DFT study has modeled the transition state structure for the oxidation of xanthine analogs at the active site of the enzyme xanthine oxidase. ccsenet.org Such studies confirm transition states by identifying a single negative imaginary frequency and are used to calculate reaction energy barriers. ccsenet.org These computational methodologies are directly applicable to elucidating the transition states and reaction coordinates for the synthetic pathways leading to caffeine.
Kinetic Isotope Effects and Spectroscopic Intermediates in Fipronil (B1672679) Synthesis
A key step in the synthesis of Fipronil is the oxidation of its sulfide (B99878) precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole, to the corresponding sulfoxide. While specific studies on the kinetic isotope effects (KIEs) in the synthesis of Fipronil are not extensively documented in publicly available literature, the mechanism of sulfide oxidation has been a subject of broader investigation.
The oxidation of sulfides to sulfoxides can proceed through various mechanisms depending on the oxidant used. For instance, with hydrogen peroxide, the reaction is believed to involve an electrophilic attack of the peroxide oxygen on the sulfur atom. Kinetic studies of sulfide oxidation have shown that the reaction is typically second-order. The exact mechanism of this transformation is still a subject of study, but it likely involves the formation of an intermediate species.
Mechanistic studies and density functional theory (DFT) calculations on the formation of the trifluoromethylsulfinyl group suggest that it can proceed via a homolytic cleavage of an activated trifluoromethanesulfite ester. This process generates a trifluoromethylsulfinyl radical (CF3S(O)•) as a key intermediate. This radical can then react with a suitable substrate to form the desired trifluoromethylsulfinyl-containing compound. While these studies provide insight into the formation of the crucial functional group of Fipronil, direct spectroscopic observation of such transient intermediates in the specific synthesis of Fipronil is not well-documented.
Electrochemical studies on the oxidation of Fipronil have been conducted, revealing an irreversible one-electron oxidation process. Quantum chemical studies suggest that the nitrogen atom of the pyrazole (B372694) group is the most probable site of oxidation. While this pertains to the degradation of Fipronil, it provides valuable information on the electronic properties of the molecule which can influence its synthesis.
Chemical Modification and Derivatization Strategies for Fipronil
The chemical structure of Fipronil offers several sites for modification, allowing for the synthesis of a wide range of derivatives with potentially altered biological activities and properties.
Functionalization at Specific Molecular Sites of Fipronil
The primary site for the derivatization of Fipronil is the 5-amino group on the pyrazole ring. This nucleophilic group can undergo various reactions, including acylation, alkylation, and condensation with electrophiles.
Table 1: Examples of Functionalization Reactions at the 5-Amino Group of Fipronil
| Reagent | Reaction Type | Resulting Derivative |
| Chloroacetyl chloride | Acylation | N-(chloroacetyl)fipronil |
| Isoamyl nitrite (B80452) | Deamination-related reactions | 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile |
| Sodium nitrite in sulfuric acid | Diazotization and subsequent reactions | Fipronil derivative with a hydroxyl group replacing the amino group |
| Fluorescein isothiocyanate | Thiourea formation | Fluorescently labeled Fipronil |
These modifications can significantly impact the insecticidal activity of the resulting compounds. For instance, some derivatives have shown enhanced bioactivity against certain insect species compared to the parent Fipronil molecule. The introduction of different functional groups allows for the exploration of structure-activity relationships and the development of new insecticides with improved properties.
Synthesis of Isotopically Labeled Fipronil for Mechanistic Probing
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and conducting environmental fate studies. Several isotopically labeled versions of Fipronil have been synthesized for these purposes.
The synthesis of isotopically labeled Fipronil generally follows the same synthetic routes as the unlabeled compound, but with the introduction of a labeled precursor at a specific step. For example, the synthesis of ¹³C- or ¹⁵N-labeled Fipronil would involve the use of a pyrazole precursor containing these isotopes.
A Chinese patent describes a method for preparing stable isotope-labeled Fipronil and its derivatives. While the full detailed procedures are proprietary, the patent indicates the feasibility of introducing isotopes such as ¹³C, ¹⁵N, and ²H into the Fipronil structure.
The synthesis of ¹⁵N-labeled pyrazoles, which are key intermediates for labeled Fipronil, has been achieved through various methods. One common approach is the reaction of a suitable precursor with a ¹⁵N-labeled hydrazine. The resulting labeled pyrazole can then be carried through the remaining steps of the Fipronil synthesis.
Table 2: Examples of Isotopically Labeled Fipronil and Precursors
| Isotope | Labeled Compound/Precursor | Application |
| ¹³C | Fipronil-¹³C₆ | Mechanistic studies, metabolic analysis |
| ¹⁴C | [¹⁴C]-Fipronil | Metabolic and environmental fate studies |
| ³H | Tritium-labeled Fipronil-based photoaffinity probe | GABA receptor binding studies |
| ¹⁵N | ¹⁵N-labeled pyrazole | Precursor for ¹⁵N-Fipronil synthesis |
The synthesis of a tritium-labeled, Fipronil-based, highly potent photoaffinity probe for the GABA receptor has been reported in detail. This involved a multi-step synthesis where the final step was the reduction of a diiodofiprole precursor with tritium (B154650) gas. This labeled probe has been instrumental in studying the interaction of Fipronil with its target site in the insect nervous system. The availability of such labeled compounds is crucial for a deeper understanding of the mechanistic aspects of Fipronil's insecticidal activity and its behavior in biological and environmental systems.
Computational and Theoretical Chemistry of Zxtlwuwtyfznkj Uhfffaoysa N
Quantum Chemical Calculations on ZXTLWUWTYFZNKJ-UHFFFAOYSA-N
Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of this compound at the electronic level. These methods provide fundamental insights into the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity of this compound
Density Functional Theory (DFT) is a widely utilized computational method for studying the electronic properties of molecules like this compound. ircsa.ir DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31++G(d,p), have been employed to analyze its structural and electronic characteristics. ircsa.ir
The electronic reactivity of this compound can be understood by examining its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ELUMO-EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ircsa.ir A smaller energy gap suggests higher reactivity. Studies have shown that the HOMO-LUMO energy gap is influenced by the surrounding medium, indicating that the molecule's stability and reactivity change with solvent polarity. ircsa.ir The stability of this compound was found to follow the order: gas phase > acetone (B3395972) > DMSO > benzene (B151609). ircsa.ir
| Medium | EHOMO (eV) | ELUMO (eV) | Energy Gap (EL-EH) (eV) |
|---|---|---|---|
| Gas Phase | -6.557 | -1.415 | 5.142 |
| Acetone | -6.611 | -1.524 | 5.087 |
| DMSO | -6.619 | -1.539 | 5.080 |
| Benzene | -6.565 | -1.498 | 5.067 |
Local reactivity descriptors, such as Fukui Functions and the Molecular Electrostatic Potential (MEP), have been used to identify the most reactive sites within the molecule. ircsa.ir The MEP map for this compound indicates that the negative potential region, susceptible to electrophilic attack, is located over the carbonyl groups and the nitrogen atom of the imidazole (B134444) ring. frontiersin.orgresearchgate.net Conversely, the positive potential region, prone to nucleophilic attack, is distributed over the methyl groups. frontiersin.org Furthermore, Mulliken Population Analysis has been utilized to study the atomic charge distribution, providing a deeper understanding of the molecule's characteristics. ircsa.ir
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions for this compound
For higher accuracy, particularly in describing electron correlation, ab initio and post-Hartree-Fock methods are employed. wikipedia.orgchemeurope.com Methods such as the second-order Møller-Plesset (MP2) perturbation theory and Hartree-Fock (HF) have been used in conjunction with DFT to systematically investigate the molecular structure and vibrational spectra of anhydrous this compound. researchgate.netscispace.comnih.gov
These studies have shown that a combination of methods can yield results that are in excellent agreement with experimental data. For instance, it was found that DFT calculations with the B3LYP functional predict harmonic vibrational wavenumbers more accurately when performed on a geometry optimized at the MP2 level. nih.govresearchgate.net For specific, complex problems such as determining the precise conformational preferences of the molecule's methyl groups, very high-level methods like DLPNO–CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations) have been utilized to provide definitive insights. researchgate.net These post-Hartree-Fock methods account for electron-electron repulsion more accurately than standard DFT or HF approaches, making them suitable for high-accuracy predictions. chemeurope.comyoutube.com
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, CD) of this compound
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound.
Vibrational Spectroscopy (IR and Raman): Both DFT and MP2 calculations have been successfully used to assign the vibrational modes in the IR and Raman spectra of the anhydrous form of the compound. nih.govresearchgate.net The calculated frequencies and intensities at the B3LYP/6-311++G(2d,2p) level show good agreement with experimental spectra. nih.gov
NMR Spectroscopy: Theoretical calculations have been performed to predict the NMR chemical shifts of this compound. A comprehensive study using nine different density functionals with the aug-cc-pVTZ basis set predicted the ¹H, ¹³C, ¹⁵N, and ¹⁷O chemical shifts. nih.gov The study also incorporated solvent effects using the Polarizable Continuum Model (PCM), showing how the chemical shifts are susceptible to solvent polarity. nih.gov
| Atom | Gas Phase | Chloroform | DMSO | Water |
|---|---|---|---|---|
| O (Position 2) | 343.8 | 336.5 | 335.5 | 333.6 |
| O (Position 6) | 348.6 | 340.5 | 339.4 | 337.3 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations have been used to determine the vertical excitation electronic energies of the valence states. nih.gov The results from these calculations align well with the experimentally observed absorption peaks in the UV-Vis spectrum. nih.gov Solvatochromic models have also been applied to understand the effect of different solvents on the electronic absorption transitions. researchgate.netrjb.ro
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations provide a lens to view the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.
Conformational Analysis and Energy Landscapes of this compound
The conformational flexibility of this compound is primarily related to the rotation of its three methyl groups. High-level electronic structure calculations have revealed that the conformational preferences of these groups are dictated by hyperconjugation rather than steric hindrance. researchgate.netmdpi.com This bidirectional charge transfer between the methyl groups and the aromatic ring system stabilizes specific conformations where a C–H bond from each methyl group eclipses a part of the planar ring system. researchgate.net The rotational barriers for these methyl groups are exceptionally small, not exceeding 1.3 kcal/mol, which suggests that at room temperature, they may behave as free rotors or exhibit fluxional behavior. researchgate.netmdpi.com
The concept of a crystal energy landscape has been applied to understand the solid-state behavior of this compound. nih.gov By generating a multitude of computer-simulated crystal structures, researchers can explore possible polymorphs and rationalize why the molecule tends to form disordered crystal structures. nih.govresearchgate.net This analysis helps explain its crystallization behavior by comparing the energies of different packing arrangements. nih.govresearchgate.net
Solvation Models and Solvent Effects on this compound Properties
The properties and behavior of this compound are significantly influenced by its solvent environment. Computational studies use both implicit solvent models, like the Polarizable Continuum Model (PCM), and explicit solvent models in molecular dynamics (MD) simulations. ircsa.irnih.gov
MD simulations using explicit water models (e.g., TIP3P and TIP4P) have shown that in aqueous solutions, the molecules of this compound have a strong tendency to self-aggregate. nih.govresearchgate.netacs.org This aggregation occurs through face-to-face stacking of the planar molecules, driven by hydrophobic interactions. nih.govacs.org This process is a dynamic equilibrium, with molecules forming and breaking apart from larger clusters. nih.gov In contrast, in a non-aqueous solvent like supercritical carbon dioxide, this aggregation is not observed due to stronger solute-solvent interactions. researchgate.net
Solvation also directly impacts the molecule's electronic properties and reactivity. As shown by DFT calculations with the PCM model, the HOMO-LUMO energy gap decreases in more polar solvents, indicating increased reactivity. ircsa.ir The complex structuring of water molecules around the solute has been observed in simulations, highlighting the specific nature of its hydration shell. nih.govacs.org These computational models are crucial for understanding solubility and the effect of solvents on spectroscopic properties. nih.govnih.gov
Chemoinformatics and QSAR/QSPR Approaches for Vorolanib Analogues
Chemoinformatics integrates computational and informational techniques to address challenges in chemistry, particularly in drug discovery. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of chemoinformatics. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties.
For a potent inhibitor like Vorolanib, which targets VEGFRs, developing QSAR models for its analogues can significantly accelerate the discovery of new, potentially more effective or selective compounds. By analyzing a dataset of Vorolanib analogues with known inhibitory activities against VEGFR-2, a QSAR model can identify the key molecular features (descriptors) that are critical for their biological function. These descriptors can be electronic, steric, hydrophobic, or topological in nature.
Development of Predictive Models for Reactivity and Interaction Potentials of Vorolanib
Predictive models for the reactivity and interaction potentials of Vorolanib and its analogues are crucial for optimizing their therapeutic profiles. These models can forecast how structural modifications will affect the compound's binding affinity, selectivity, and metabolic stability.
One of the primary approaches to developing such models is through 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. For a series of VEGFR-2 inhibitors, 3D-QSAR models have been successfully developed, yielding statistically significant predictive power. These models can guide the rational design of new Vorolanib analogues with enhanced potency.
Computational approaches are also employed to predict the reactivity of compounds towards metabolic enzymes. By estimating the activation energy for potential metabolic reactions, it is possible to identify the most likely sites of metabolism on a molecule. This information is invaluable for designing analogues with improved metabolic stability and pharmacokinetic properties.
| Modeling Approach | Description | Application to Vorolanib Analogues |
| QSAR/QSPR | Establishes a quantitative relationship between chemical structure and biological activity or property. | Can predict the inhibitory potency of new Vorolanib analogues against VEGFRs. |
| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D contour maps to visualize the impact of steric, electrostatic, and other fields on activity. | Guides the design of analogues with optimized interactions within the VEGFR binding site. |
| Reactivity Prediction | Uses computational methods to predict the sites of metabolism and chemical reactivity of a molecule. | Helps in designing Vorolanib analogues with improved metabolic stability. |
Virtual Screening Methodologies for Identifying Related Scaffolds or Interacting Partners of Vorolanib
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like Vorolanib, virtual screening can be employed to discover novel chemical scaffolds that mimic its binding mode to VEGFRs or to identify other potential protein targets (interacting partners), which could help in understanding its broader pharmacological profile or potential off-target effects.
Structure-Based Virtual Screening (SBVS): This approach utilizes the three-dimensional structure of the target protein. In the case of Vorolanib, the crystal structure of the VEGFR-2 kinase domain would be used. Large compound databases are docked into the ATP-binding site of VEGFR-2, and scoring functions are used to estimate the binding affinity of each compound. This methodology has been successfully used to identify novel VEGFR-2 inhibitors. nih.gov The process can be refined by applying filters based on drug-like properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to prioritize candidates for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown or to complement SBVS, ligand-based methods can be used. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Using Vorolanib as a query, similarity searching can be performed against large compound libraries to find molecules with similar chemical fingerprints or pharmacophoric features. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is a powerful LBVS technique. A pharmacophore model can be generated based on the structure of Vorolanib bound to VEGFR-2 or from a set of known active VEGFR-2 inhibitors. This model is then used as a 3D query to screen databases for compounds that match the pharmacophoric features.
An integrated virtual screening workflow, combining both ligand-based and structure-based approaches, often yields a higher hit rate. For instance, an initial screening using a pharmacophore model or 2D similarity search can be followed by molecular docking of the filtered compounds. This hierarchical approach efficiently narrows down the number of potential candidates for further investigation.
Advanced Analytical Techniques for Characterization and Quantification of Zxtlwuwtyfznkj Uhfffaoysa N
High-Resolution Spectroscopic Methodologies Applied to Methoxetamine
Spectroscopic methods are fundamental to determining the molecular structure and electronic properties of Methoxetamine. High-resolution techniques provide precise data for its unequivocal identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of organic molecules. For Methoxetamine, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of Methoxetamine displays characteristic signals corresponding to the protons of the methoxyphenyl group, the ethyl group, and the cyclohexanone (B45756) ring. The aromatic protons typically appear as multiplets in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet around δ 3.8 ppm. The protons of the ethyl group attached to the nitrogen atom show a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The protons on the cyclohexanone ring produce complex multiplets in the aliphatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Methoxetamine
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic-H | 6.8 - 7.3 (m) | 113.0 - 160.0 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~55.0 |
| N-CH₂-CH₃ | Quartet | ~45.0 |
| N-CH₂-CH₃ | Triplet | ~15.0 |
| Cyclohexanone-H | Multiplets | 22.0 - 65.0 |
Note: Exact chemical shifts can vary depending on the solvent and instrument used.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of Methoxetamine by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of the protonated molecule [M+H]⁺ is used for precise identification. Data from GC-Q/TOF high-resolution mass scanning shows the molecular weight of MXE to be 247.1567. mdpi.com
The fragmentation of Methoxetamine in the mass spectrometer provides structural information that serves as a chemical fingerprint. The fragmentation pattern depends on the ionization technique used, most commonly Electron Ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) in Liquid Chromatography-Mass Spectrometry (LC-MS).
Under EI conditions, a characteristic fragmentation pathway involves the α-cleavage of the bond between the C1 and C2 carbons of the cyclohexanone ring, followed by the loss of a carbon monoxide (CO) molecule to form a stable fragment ion at m/z 219.1619. mdpi.com Another key fragmentation involves the loss of an ethylamine (B1201723) group.
In ESI-MS/MS, the fragmentation of the protonated molecule [M+H]⁺ often involves the loss of a water molecule (H₂O) or the sequential loss of ethylamine (Rₙ₁NH₂), carbon monoxide (CO), and C₄H₆. mdpi.comnih.govresearchgate.net A diagnostic fragment at m/z 147.0805 can be produced through the loss of a C₂H₅N from an ion at m/z 190.1301, which helps to confirm the presence of the ethyl substituent on the amine group. nih.gov Additionally, cleavage of the carbon bond can yield a fragment at m/z 121.0650, which can further fragment to ions at m/z 91.0539 and m/z 77.0388. nih.gov These fragmentation patterns are crucial for distinguishing Methoxetamine from its structural analogs. mdpi.comnih.govresearchgate.net
Table 2: Major Fragment Ions of Methoxetamine Observed in Mass Spectrometry
| m/z | Proposed Ion Structure/Origin | Ionization Mode |
|---|---|---|
| 248 | [M+H]⁺ | ESI |
| 219 | [M-CO]⁺ | EI |
| 190 | [M-C₂H₅N]⁺ (after rearrangement) | ESI |
| 147 | From m/z 190 by loss of C₂H₅N | ESI |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the Methoxetamine molecule. The IR spectrum of Methoxetamine shows a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹. Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), the C-O stretching of the methoxy ether group (around 1250 cm⁻¹), and C-N stretching vibrations.
Electronic spectroscopy, particularly UV-Vis spectroscopy, reveals information about the electronic transitions within the molecule. The chromophore in Methoxetamine is the 3-methoxyphenyl (B12655295) group. This group gives rise to characteristic UV absorption maxima, typically in the range of 220-280 nm. These absorptions are due to π→π* transitions within the benzene (B151609) ring. The exact position and intensity of these bands can be influenced by the solvent environment.
Chromatographic and Electrophoretic Separation Techniques for Methoxetamine
Chromatographic and electrophoretic techniques are essential for the separation of Methoxetamine from complex mixtures, enabling its quantification and confirmation.
Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS/MS), is a primary technique for the analysis of Methoxetamine. These methods offer high resolution, sensitivity, and speed. A typical UHPLC method involves a reversed-phase column (e.g., C18) and a gradient elution using a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com
The gradient elution allows for the efficient separation of Methoxetamine from other related compounds. Detection is commonly achieved using a tandem mass spectrometer, which provides high selectivity and sensitivity for quantification through Selected Reaction Monitoring (SRM).
Table 3: Typical UHPLC-MS/MS Parameters for Methoxetamine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Detection | ESI⁺ Tandem Mass Spectrometry (MS/MS) |
| Monitored Transitions | e.g., m/z 248 → 121; m/z 248 → 191 |
Gas Chromatography (GC) coupled with a Mass Spectrometer (GC-MS) is a widely used and robust method for the identification of Methoxetamine. nih.govresearchgate.net For GC analysis, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column, which is typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity phase.
The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. mdpi.com Under typical GC-MS conditions with electron ionization (70 eV), Methoxetamine produces a reproducible mass spectrum that can be compared to library spectra for identification. mdpi.com
Capillary Electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of ionizable compounds like Methoxetamine. CE separates analytes based on their electrophoretic mobility in an electric field. This technique can offer very high separation efficiency and can be particularly useful for chiral separations if a suitable chiral selector is added to the buffer. For compounds like Methoxetamine, which are basic amines, Capillary Zone Electrophoresis (CZE) with an acidic buffer is a common approach.
Coupled Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling of Acetaminophen
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous determination of Acetaminophen and its metabolites. nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the quantification of these compounds even in small sample volumes. nih.gov A typical LC-MS/MS method involves a simple sample preparation step followed by chromatographic separation on a C18 column. researchgate.net The use of a tandem triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode ensures precise quantification. nih.govresearchgate.net The MRM transitions for Acetaminophen and its deuterated internal standard (Acetaminophen-D4) are often monitored for accurate measurement. For instance, the transition of m/z 152.1 → 110.1 for Acetaminophen and 156.1 → 114.1 for Acetaminophen-D4 are commonly used. This technique has been successfully applied to study Acetaminophen metabolism, revealing, for example, that glucuronidation is enhanced in certain conditions, which can influence its toxicity. nih.gov The validation of these methods typically demonstrates excellent linearity, with correlation coefficients (r²) greater than 0.99. nih.gov
Gas chromatography-mass spectrometry (GC-MS) provides another robust platform for the quantification of Acetaminophen, particularly in trace analysis. nih.govresearchgate.net This technique often requires derivatization of the analyte to enhance its volatility and thermal stability. nih.gov A common derivatization agent is pentafluorobenzyl (PFB) bromide. nih.gov The analysis is then performed in electron-capture negative-ion chemical ionization (ECNICI) mode, which offers high sensitivity. nih.gov Similar to LC-MS/MS, GC-MS can be operated in selected-ion monitoring (SIM) or selected-reaction monitoring (SRM) modes for quantitative analysis. nih.govjistox.in GC-MS has been successfully employed for the analysis of Acetaminophen in various biological samples, including hair and postmortem materials. researchgate.netnih.gov
Below is an interactive data table summarizing typical validation parameters for an LC-MS/MS method for Acetaminophen analysis.
| Analyte | Linearity Range | Correlation Coefficient (r²) | Inter-day Precision (%) | Intra-day Precision (%) |
| Acetaminophen | 0.25-20 mg/L | >0.99 | < 11.75 | < 13.03 |
| Acetaminophen-Glucuronide | 0.25-20 mg/L | >0.99 | < 11.75 | < 13.03 |
| Acetaminophen-Sulfate | 0.25-20 mg/L | >0.99 | < 11.75 | < 13.03 |
Crystallographic Analysis of Acetaminophen
The solid-state properties of a pharmaceutical compound, such as its crystal structure and polymorphism, significantly impact its physical and chemical stability, solubility, and bioavailability.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation of Acetaminophen
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystal. nih.gov For Acetaminophen, this technique has been instrumental in elucidating the crystal structure of its different polymorphic forms. nih.govrigaku.com The most common and thermodynamically stable form at room temperature is the monoclinic polymorph (Form I). nih.govresearchgate.net Single-crystal X-ray diffraction studies have revealed that in Form I, the molecules are linked by N-H···O and O-H···O hydrogen bonds, forming a complex three-dimensional network. nih.gov This detailed structural information is crucial for understanding the physical properties of the drug and for rational drug design.
Polymorphism and Co-crystallization Studies of Acetaminophen
Acetaminophen is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms with different physical properties. researchgate.netosti.govnih.gov Besides the stable monoclinic Form I, a metastable orthorhombic form (Form II) and an unstable Form III have been identified. researchgate.netnih.gov Form II has garnered interest due to its superior compression properties compared to Form I, which is advantageous for tablet manufacturing. acs.org The different polymorphic forms can be identified and characterized using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). rigaku.comnih.gov
Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by incorporating a second, pharmaceutically acceptable molecule (a coformer) into the crystal lattice. acs.orgacs.org This can lead to improvements in properties such as solubility, stability, and tabletability. acs.orgresearchgate.net Several co-crystals of Acetaminophen have been developed with various coformers, including theophylline (B1681296), oxalic acid, and trimethylglycine. acs.orgresearchgate.net The formation of these co-crystals is driven by specific intermolecular interactions, such as hydrogen bonding, between the Acetaminophen molecule and the coformer. acs.org For instance, in co-crystals with nitrogen-containing coformers, O-H···N hydrogen bonds are commonly observed. acs.org
The table below presents the known polymorphs of Acetaminophen and their crystal systems.
| Polymorph | Crystal System | Stability |
| Form I | Monoclinic | Stable |
| Form II | Orthorhombic | Metastable |
| Form III | - | Unstable |
Materials Science and Supramolecular Chemistry Applications of Zxtlwuwtyfznkj Uhfffaoysa N
Incorporation of Triphenylene (B110318) into Functional Polymers and Hybrid Materials
The integration of the rigid, disc-like triphenylene core into polymer structures has led to the development of functional materials with enhanced thermal, optical, and electronic properties. nsf.govexlibrisgroup.com
Polymerization Mechanisms Involving Triphenylene
The incorporation of triphenylene units into polymer backbones can be achieved through various polymerization techniques. Step-growth polycondensation is one such method, used to create semi-fluorinated arylene vinylene ether (FAVE) polymers by reacting triphenylene-containing bis-trifluorovinyl ether (TFVE) monomers with commercial bisphenols. nsf.gov Another approach involves the [2+2] radical-mediated thermal cyclopolymerization of triphenylene-enchained monomers with trifluorovinylether (TFVE) end groups to yield perfluorocyclobutyl (PFCB) aromatic ether polymers. nsf.gov
Furthermore, established cross-coupling reactions like the Suzuki-Miyaura and Sonogoshira couplings have been employed to polymerize triphenylene derivatives. wikipedia.orgnsf.gov These methods allow for the precise introduction of triphenylene moieties into the polymer chain, enabling the synthesis of materials with tailored properties. For instance, triphenylene units have been introduced into the backbone of a poly(m-phenyleneethynylene) (mPE), resulting in a polymer that exhibits strong intra-chain folding.
Solid-state polymerization (SSP) presents another avenue for creating high molecular weight polymers containing triphenylene. This technique is particularly useful for polycondensation reactions, allowing for the synthesis of polyesters and polyamides at temperatures between the glass transition and melting point, thereby minimizing side reactions and thermal degradation. epa.gov
Modulation of Material Properties by Triphenylene Incorporation
The inclusion of triphenylene units significantly influences the properties of the resulting polymers and hybrid materials.
Thermal Stability: Polymers incorporating triphenylene, such as semi-fluorinated aryl ether polymers, exhibit excellent thermal stability. nsf.gov For example, perfluorocyclobutyl (PFCB) aryl ether polymers containing triphenylene have shown high glass transition temperatures (Tg) up to 295 °C and remarkable thermal-oxidative stability, maintaining their blue light emission even after being heated at 250 °C for 24 hours in air. nsf.gov
Optical Properties: Triphenylene-containing polymers often exhibit high photoluminescence and electroluminescence efficiencies, with emission spectra suitable for blue light applications. wikipedia.orgnsf.gov Semi-fluorinated arylene vinylene ether (FAVE) polymers with triphenylene units produce substitution-dependent blue-light emission in solution with quantum yields ranging from 7.2% to 12%. nsf.gov
Charge Transport: The planar structure and π-conjugated system of triphenylene facilitate the formation of highly ordered columnar structures through self-assembly. wikipedia.org These columnar mesophases create pathways for efficient charge transport, making triphenylene-based materials promising for applications in organic electronics. wikipedia.orgmdpi.com The stacking of triphenylene derivatives creates conducting channels, and their incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) can lead to materials with high conductivity. wikipedia.org
Processability: While the rigid nature of triphenylene can lead to issues with solubility and processability, the introduction of flexible aliphatic side chains can modulate intermolecular interactions, maintaining molecular mobility over a wide temperature range and preventing excessive crystallization. wikipedia.org This allows for the creation of solution-processable polymers that can form tough, transparent films. nsf.gov
Below is a table summarizing the properties of some triphenylene-containing polymers:
| Polymer Type | Monomers | Polymerization Method | Key Properties |
| Semi-fluorinated arylene vinylene ether (FAVE) | Triphenylene-containing bis-trifluorovinyl ether (TFVE), Bisphenols | Step-growth polycondensation | Solution-processable, Tough transparent films, Blue-light emission (Quantum Yields 7.2-12%), High glass transition temperatures (176-243 °C) |
| Perfluorocyclobutyl (PFCB) aromatic ether | Triphenylene-enchained monomers with trifluorovinylether (TFVE) end groups | [2+2] radical-mediated thermal cyclopolymerization | Soluble in common organic solvents, High glass transition temperatures (up to 295 °C), Blue light emission in solid and solution states, Exceptional thermal-oxidative stability |
Design and Assembly of Supramolecular Architectures with Triphenylene
The unique molecular architecture of triphenylene makes it an ideal building block for the construction of complex supramolecular structures through non-covalent interactions. wikipedia.orgrsc.org
Host-Guest Chemistry and Self-Assembly of Triphenylene
Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. wikipedia.org Triphenylene-based structures can act as hosts, encapsulating guest molecules within their cavities or frameworks. researchgate.net This has been demonstrated in triphenylamine-based covalent organic frameworks (COFs) where the pores create preferred adsorption sites for molecules like trimesic acid. nih.gov
The planar, disc-like shape of triphenylene promotes self-assembly into highly ordered structures. wikipedia.org In solution, triphenylene derivatives can self-assemble to form micro-objects, with macrocyclic structures showing a higher propensity for assembly due to stronger π-π stacking interactions. rsc.org This self-assembly can lead to the formation of supramolecular gels, which are constructed through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. rsc.orgresearchgate.net For instance, triphenylene derivatives with amide groups can form stable organic gels in various solvents. researchgate.net
The self-assembly of triphenylene derivatives is also crucial in the formation of discotic liquid crystals, where the molecules stack into columnar mesophases. wikipedia.orgmdpi.com These ordered columns provide pathways for charge carriers, making them useful in organic electronics. wikipedia.org
Non-Covalent Interactions and Crystal Engineering of Triphenylene
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org In triphenylene-based systems, several non-covalent interactions play a crucial role:
π-π Stacking: The large, flat aromatic surface of triphenylene leads to strong π-π stacking interactions, which are a primary driving force for the self-assembly of these molecules into columnar structures. wikipedia.orgrsc.orgrsc.org
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as carboxylic acids, amines, and amides, onto the triphenylene core allows for the formation of stable, directional interactions that guide the self-assembly process. mdpi.comrsc.orgresearchgate.net These interactions are key in the formation of supramolecular gels and the stabilization of columnar molecular organization. rsc.orgresearchgate.net
Halogen Bonding: This is another non-covalent interaction that can be utilized in the crystal engineering of triphenylene-based materials.
The interplay of these non-covalent forces allows for the precise control of the solid-state packing of triphenylene derivatives, leading to the formation of materials with specific properties. For example, in supramolecular cocrystals of triphenylene, molecules form columnar stacks through π-π interactions, while hydrogen bonding creates a network structure within the same layer. sciopen.com The table below details the energy contributions of different non-covalent interactions in triphenylene cocrystals. sciopen.com
| Interaction Type | Energy Range (kJ/mol) |
| π-π Interaction | ~70 |
| C—H…N Hydrogen Bond | 1.688 - 4.248 |
| C—H…F Hydrogen Bond | 0.252 - 5.212 |
Role of Triphenylene in Catalysis and Chemical Transformations
Triphenylene-based structures have been explored for their potential applications in catalysis, both as catalysts themselves and as scaffolds for catalytic systems.
A dendritic compound of triphenylene-2,6,10-trione ketal has been synthesized and used as a recyclable catalyst for Morita-Baylis-Hillman reactions of various aryl aldehydes with methyl vinyl ketone and acrylonitrile. scirp.org This catalyst demonstrated good yields for the corresponding adducts and could be recycled and reactivated. scirp.org
In another example, a novel triphenylene-based tris(N-heterocyclic carbene) ligand with D3h symmetry was prepared and coordinated to palladium and gold. researchgate.net The resulting complexes were compared with related benzimidazolylidene and a triptycene-based tris(N-heterocyclic carbene) complexes in three different reactions, showing the catalytic benefits of the triphenylene-based ligand. researchgate.net
Furthermore, the C-H functionalization of triphenylene itself has been achieved using a Pd/C catalyst. rsc.org This reaction proceeds at the most sterically hindered position and provides a method for the controlled synthesis of π-extended polycyclic aromatic hydrocarbons, which are important for the preparation of nanographenes. rsc.org
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) as a Ligand or Organocatalyst Component
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate and its derivatives, commonly known as BINOL-derived phosphoric acids (CPAs), have established themselves as a privileged class of chiral Brønsted acid organocatalysts. Their catalytic activity stems from the acidic phosphate proton, which can activate electrophiles by protonation, and the chiral backbone, which creates a well-defined chiral microenvironment around the reaction center, thus enabling high levels of stereocontrol.
The general mode of action for these catalysts involves the formation of a transient chiral ion pair between the protonated substrate (electrophile) and the chiral phosphate anion. This ion pair then reacts with a nucleophile, and the stereochemical outcome is dictated by the steric and electronic interactions within this organized assembly. The bulky substituents at the 3,3'-positions of the binaphthyl scaffold play a crucial role in shielding one of the enantiotopic faces of the reactive intermediate, thereby directing the nucleophilic attack to the other face.
A key feature of many CPA-catalyzed reactions is the concept of bifunctional catalysis. In this model, the catalyst not only activates the electrophile through its acidic proton but also interacts with the nucleophile via its basic phosphoryl oxygen. This dual activation mode organizes both reactants in the transition state, leading to a highly ordered arrangement that enhances both reactivity and enantioselectivity.
The versatility of BINOL-phosphoric acids as organocatalysts is demonstrated by their successful application in a wide array of asymmetric transformations, including but not limited to:
Mannich Reactions: The enantioselective addition of enolizable ketones or other nucleophiles to imines.
Pictet-Spengler Reactions: The cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or β-carboline.
Cycloaddition Reactions: Including [3+2] and formal [3+3] cycloadditions to construct various heterocyclic rings.
Acylation Reactions: Site-selective acylation of polyols, demonstrating the ability of the catalyst to differentiate between multiple reactive sites in a molecule.
The performance of different BINOL-phosphoric acid catalysts in a selection of asymmetric reactions is summarized in the table below.
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |
| Mannich Reaction | 3,3'-(Ph)₂-BINOL-PA | N-Boc-imine | Acetone (B3395972) | 95 | 96 |
| Pictet-Spengler | (R)-TRIP | Tryptamine | Aldehyde | 91 | 98 |
| [3+2] Cycloaddition | (S)-H₈-BINOL-PA | Azomethine ylide | Alkene | 85 | 92 |
| Site-selective Acylation | (R)-TCYP-PA | 19-OH-DHEA | Acetic anhydride | 78 | 8.5:1 (regioselectivity) |
Mechanistic Investigations of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate-Mediated Reactions
The elucidation of the reaction mechanisms in 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate-catalyzed reactions has been a subject of intense research, combining experimental techniques with computational studies, primarily Density Functional Theory (DFT) calculations. These investigations have provided valuable insights into the origin of stereoselectivity and the nature of the transition states.
Key Mechanistic Principles:
Bifunctional Catalysis: As mentioned earlier, a recurring mechanistic theme is the ability of the phosphoric acid catalyst to act as a bifunctional entity. The acidic proton activates the electrophile (e.g., an imine or aldehyde), while the phosphoryl oxygen acts as a Lewis base, interacting with and orienting the nucleophile. This creates a highly organized, cyclic transition state that is crucial for achieving high enantioselectivity.
Hydrogen Bonding and Ion Pairing: The formation of specific hydrogen bonds and close ion pairing between the catalyst and the substrates are fundamental to the catalytic cycle. These non-covalent interactions are responsible for the rigidification of the transition state assembly and the effective transmission of chiral information.
Case Studies of Mechanistic Investigations:
Asymmetric Pictet-Spengler Reaction: DFT and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations on a BINOL-phosphoric acid-catalyzed Pictet-Spengler reaction revealed that the stereoselectivity arises from a bidentate interaction between the catalyst and the N-acyliminium ion intermediate. Hydrogen bonds form between the two terminal oxygen atoms of the phosphate group and the hydrogen atoms at the N and C2 positions of the substrate's indole (B1671886) group. This rigidifies the transition structure, allowing the bulky 3,3'-substituents of the catalyst to effectively control the facial selectivity of the cyclization acs.orgnih.gov.
Enantioselective Minisci Reaction: A combination of experimental mechanistic studies, including kinetic isotope effect (KIE) experiments and non-linear effect (NLE) studies, along with DFT calculations, was used to probe the mechanism of a chiral phosphoric acid-catalyzed Minisci reaction. The results supported a Curtin-Hammett scenario where the initial radical addition is rapid and reversible, and the enantioselectivity is determined in a subsequent, slower, and irreversible deprotonation step. The calculations indicated a preference for an internal deprotonation by the amide group of the radical precursor, assisted by the chiral phosphate anion nih.govacs.org.
Asymmetric Allylboration of Aldehydes: Mechanistic insights into the BINOL-phosphoric acid-catalyzed asymmetric allylboration of aldehydes were gained through DFT and QM/MM calculations. The study suggested that the reaction proceeds via a transition state involving a hydrogen-bonding interaction from the catalyst's hydroxyl group to the pseudoaxial oxygen of the cyclic boronate and a stabilizing interaction from the phosphoryl oxygen of the catalyst to the formyl hydrogen of the aldehyde. These dual interactions lower the energy of the transition state and impart rigidity, which is responsible for the high observed enantioselectivity researchgate.netconicet.gov.ar.
The following table presents a summary of the key mechanistic findings for selected reactions catalyzed by BINOL-phosphoric acids.
| Reaction | Key Mechanistic Findings | Methods Used |
| Pictet-Spengler Reaction | Bidentate hydrogen bonding between catalyst and N-acyliminium ion intermediate, rigidifying the transition state. | DFT, QM/MM calculations |
| Minisci Reaction | Enantioselectivity determined in the deprotonation step (Curtin-Hammett control), involving internal deprotonation assisted by the chiral phosphate. | KIE, NLE experiments, DFT calculations |
| Allylboration of Aldehydes | Dual activation: hydrogen bonding to the boronate and interaction of the phosphoryl oxygen with the aldehyde's formyl hydrogen. | DFT, QM/MM calculations |
Environmental Chemistry and Fate of Zxtlwuwtyfznkj Uhfffaoysa N
Degradation Pathways of Fipronil (B1672679) in Environmental Matrices
The degradation of fipronil in the environment is a complex process involving multiple pathways that transform the parent compound into various metabolites. nih.govsci-hub.box These pathways are influenced by environmental conditions and can occur through abiotic or biotic mechanisms. nih.govresearchgate.net The primary degradation processes include photolysis, hydrolysis, oxidation, and reduction, leading to the formation of key metabolites such as fipronil sulfone, fipronil sulfide (B99878), fipronil desulfinyl, and fipronil amide. nih.govsci-hub.boxnih.gov
Photochemical and Chemical Degradation of Fipronil
Photodegradation is a significant pathway for the breakdown of fipronil in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. researchgate.netnih.gov When exposed to light, fipronil can be converted to fipronil desulfinyl. nih.govacs.org Studies have shown that the half-life of fipronil in water when exposed to sunlight can be as short as 3.6 hours. beyondpesticides.org On soil surfaces, the photolytic half-life can range from 147 to 217 hours, depending on the soil type. beyondpesticides.org
In addition to photolysis, fipronil can undergo hydrolysis, although it is generally stable to hydrolysis at neutral and acidic pH. epa.gov However, under alkaline conditions (pH 9), the hydrolysis half-life is approximately 28 days. epa.gov Chemical degradation can also occur through oxidation and reduction processes. Oxidation of the sulfinyl group leads to the formation of fipronil sulfone, while reduction results in fipronil sulfide. nih.govsci-hub.box
Two primary photodegradation pathways for fipronil have been proposed: one involving desulfuration to form the desulfinyl derivative, and another that involves modification of the 4-substituent, leading to cleavage of the pyrazole (B372694) ring. acs.org The formation of fipronil desulfinyl is considered a major photochemical reaction. nih.gov
Biodegradation Mechanisms of Fipronil
Biodegradation is considered an effective and environmentally friendly method for the removal of fipronil from contaminated environments. nih.gov Various microorganisms, including bacteria and fungi, have been identified as capable of degrading fipronil. nih.govnih.gov The primary metabolic reactions involved in the biodegradation of fipronil are oxidation, reduction, and hydrolysis. nih.gov
Several bacterial strains have been shown to degrade fipronil, including species of Pseudomonas, Rhodococcus, Acinetobacter, Streptomyces, Bacillus, and Stenotrophomonas acidaminiphila. nih.govbhu.ac.in For instance, Pseudomonas sp. and Rhodococcus sp. have demonstrated high removal efficiencies of 85.9% and 83.6%, respectively, for a fipronil concentration of 100 mg L⁻¹. bhu.ac.in Fungal species such as Aspergillus glaucus and Trametes versicolor have also been reported to have the potential to degrade fipronil. nih.gov
The biodegradation of fipronil can proceed through different pathways depending on the microbial species and environmental conditions. For example, under oxic conditions, the primary metabolite is often fipronil sulfone, whereas under anoxic conditions, fipronil sulfide is the main product. vu.nl The half-life of fipronil in soil under aerobic conditions has been reported to be around 128 days, while under anaerobic aquatic conditions, it ranges from 116 to 130 days. epa.gov
| Microbial Species | Fipronil Concentration | Degradation Efficiency | Incubation Period | Reference |
| Pseudomonas sp. | 100 mg L⁻¹ | 85.9% | - | bhu.ac.in |
| Rhodococcus sp. | 100 mg L⁻¹ | 83.6% | - | bhu.ac.in |
| Stenotrophomonas acidaminiphila | 25 mg L⁻¹ | 86.14% | 14 days | nih.gov |
| Bacillus sp. strain FA3 | - | ~77% (in MSM media) | 15 days | nih.gov |
| Bacillus sp. strain FA4 | - | 75% (in MSM broth) | - | nih.gov |
| Staphylococcus arlettae | 10 mg L⁻¹ | 76.39% | 7 days | nih.gov |
| Bacillus thuringiensis | 10 mg L⁻¹ | 65.95% | 7 days | nih.gov |
| Aspergillus glaucus | 900 mg L⁻¹ | Efficient degradation | - | researchgate.net |
Environmental Monitoring and Analytical Methods for Trace Detection of Fipronil
The detection of fipronil and its metabolites in environmental samples is crucial for monitoring its environmental fate and potential impact. Various analytical techniques are employed for this purpose, with chromatographic methods being the most common. chromatographyonline.comijasrm.com
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the determination of fipronil residues. ijasrm.com These techniques are often coupled with sensitive detectors such as electron capture detectors (ECD) or mass spectrometry (MS) for enhanced selectivity and sensitivity. scielo.brepa.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the analysis of fipronil and its metabolites due to its high sensitivity and specificity, allowing for detection at very low concentrations. chromatographyonline.comepa.gov
Sample preparation is a critical step in the analytical process and often involves extraction and clean-up procedures to remove interfering substances from the sample matrix. Solid-phase extraction (SPE) is a commonly used technique for the preconcentration and purification of fipronil and its metabolites from water samples. scielo.brepa.gov
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Eggs, Soil, Feed | 0.01 ng/mL | 0.05 ng/mL | chromatographyonline.com |
| GC-ECD | Surface Water | 2.5 ng L⁻¹ (Fipronil), 2.0 ng L⁻¹ (Metabolites) | 7.0 ng L⁻¹ (Fipronil), 5.0 ng L⁻¹ (Metabolites) | scielo.br |
| SPME-GC-MS | Water | 80 ng L⁻¹ | - | scielo.br |
Adsorption and Mobility of Fipronil in Soil and Aquatic Systems
The adsorption and mobility of fipronil in soil and aquatic environments are key factors influencing its potential for transport and contamination of water resources. nih.govresearchgate.net Fipronil generally exhibits low mobility in soil due to its tendency to adsorb to soil particles. epa.govnih.gov The organic carbon content of the soil is a significant factor influencing this adsorption, with higher organic matter content generally leading to stronger adsorption. nih.govnih.gov
The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. Reported Koc values for fipronil range from 244 to 1248 L/kg, indicating intermediate to low mobility. nih.govnih.gov Freundlich adsorption coefficients (Kf) have also been shown to increase with increasing soil organic matter content. nih.gov
Despite its generally low mobility, leaching of fipronil can occur, particularly in soils with low organic carbon content. nih.gov The half-life of fipronil in soil can vary depending on conditions, with reported values ranging from 28 to 34 days when soil moisture is at 75% of field capacity. nih.gov In field studies, fipronil residues are typically found in the upper soil layers (0-15 cm). epa.gov
In aquatic systems, fipronil is expected to partition to suspended solids and sediment. beyondpesticides.org Its potential for bioconcentration in aquatic organisms is considered high, with an estimated bioconcentration factor (BCF) of 240. beyondpesticides.org
| Soil Parameter | Value | Significance | Reference |
| Organic Carbon Partition Coefficient (Koc) | 244 - 1248 L/kg | Indicates intermediate to low mobility in soil. | nih.govnih.gov |
| Freundlich Adsorption Coefficient (Kf) | Increases with organic matter | Stronger adsorption in soils with higher organic content. | nih.gov |
| Soil Half-life (75% field capacity) | 28 - 34 days | Persistence in soil under specific moisture conditions. | nih.gov |
| Aerobic Soil Half-life | 128 days | Persistence under aerobic soil conditions. | epa.gov |
| Anaerobic Aquatic Half-life | 116 - 130 days | Persistence in anaerobic aquatic environments. | epa.gov |
Future Directions and Emerging Research Avenues for Zxtlwuwtyfznkj Uhfffaoysa N
Integration of Artificial Intelligence and Machine Learning in Azobenzene Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is set to revolutionize the study and application of Azobenzene. These computational tools are being increasingly employed to accelerate the discovery and optimization of Azobenzene derivatives with tailored properties.
Machine learning models are being developed to predict the photophysical and photochemical properties of Azobenzene derivatives with high accuracy. For instance, quantitative structure-property relationship (QSPR) studies have demonstrated a strong linear correlation between the nitrogen-nitrogen bond length and the absorption wavelength in Azobenzene dyes. ML potentials trained on quantum chemistry data are being used to rapidly predict the thermal half-lives of thousands of Azobenzene derivatives, a crucial parameter for applications in photopharmacology. This computational screening allows for the efficient identification of candidate molecules with desired characteristics, significantly reducing the time and resources required for experimental synthesis and characterization.
Table 1: Application of Machine Learning in Predicting Azobenzene Properties
| Machine Learning Model/Approach | Predicted Property | Key Findings |
| Quantitative Structure-Property Relationship (QSPR) | Absorption wavelength | Strong linearity observed between N=N bond length and absorption wavelength (R² = 0.90). |
| ML Potential (trained on quantum chemistry data) | Thermal half-lives of cis-isomers | Enabled virtual screening of 19,000 Azobenzene derivatives to identify candidates with desired stability. |
| Attention-based 1D Convolutional Neural Network (ATT-CNN) | C–N=N–C dihedral angle | Achieved a correlation coefficient of r = 0.99 and a mean absolute error of just 5° from vibrational spectra. |
Exploration of Novel Bioorthogonal Applications for Azobenzene
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a burgeoning field for Azobenzene applications. The photoswitchable nature of Azobenzene allows for spatiotemporal control over these reactions, opening up new possibilities for probing and manipulating biological systems.
A significant advancement is the development of a "push-pull" Azobenzene that can undergo a Staudinger-Bertozzi ligation with azide (B81097) groups. This particular derivative is addressable with visible light (>440 nm), which is less damaging to biological tissues and allows for deeper penetration. Its rapid thermal relaxation in an aqueous environment, on the order of milliseconds, enables the control of biological processes on a similar timescale. This approach has been successfully demonstrated by modifying a quartz surface and incorporating an Azobenzene unit into a functional peptide.
Another innovative application involves the use of a diarylsydnone-dibenzo[b,f]thiadiazepine (DBTD) system, which contains an Azobenzene constrained in a dibenzo-annulated 7-membered ring. Upon irradiation, the Z-isomer of DBTD converts to the E-isomer, which then serves as an excellent dipolarophile for diarylsydnone-mediated photoclick ligation. This light-activated bioorthogonal reaction provides a powerful tool for the precise labeling of biomolecules.
Future research in this area will likely focus on expanding the repertoire of Azobenzene-based bioorthogonal reactions, improving their reaction kinetics and orthogonality, and applying them to more complex biological questions, such as real-time imaging of cellular processes and targeted drug delivery.
Development of Advanced Spectroscopic Probes Utilizing Azobenzene
The unique photochemical properties of Azobenzene make it an excellent component for the design of advanced spectroscopic probes for sensing and imaging. The azo moiety can act as an efficient "ON-OFF" switch for fluorescence, a principle that is being exploited in the development of "pro-fluorescence" and "azobenzene-caged" fluorophores.
Azobenzene derivatives are being incorporated into fluorescent probes for the detection of a wide range of analytes. For example, a rhodamine and functionalized Azobenzene condensed chemosensor has been developed for the selective and sensitive detection of Hg²⁺ ions in aqueous environments. In the absence of Hg²⁺, the probe is non-fluorescent; however, upon binding to Hg²⁺, a distinct fluorescence signal is turned on. Similarly, an Azobenzene-cyclopalladium-based fluorescent probe, ACP-2, has been synthesized for monitoring carbon monoxide (CO) in living cells, particularly under hypoxic conditions. This probe has demonstrated high sensitivity and specificity for CO, enabling the visualization of endogenous CO upregulation in response to hypoxia.
Furthermore, Azobenzene-based colorimetric and fluorometric chemosensors are being designed for the detection and real-time monitoring of gas signaling molecules like nitroxyl (B88944) (HNO). An Azobenzene-based HNO donor, Azo-D1, releases both HNO and a fluorescent Azobenzene reporter upon decomposition, allowing for the simultaneous release and sensing of the molecule. The change in fluorescence intensity correlates with the concentration of released HNO, enabling its real-time tracking.
The development of such probes is a rapidly growing area, with future efforts likely directed towards creating probes with improved photostability, higher quantum yields, and the ability to be excited by longer wavelengths of light for deep-tissue imaging.
Table 2: Examples of Azobenzene-Based Spectroscopic Probes
| Probe Name/Type | Target Analyte | Sensing Mechanism | Key Feature |
| Rhodamine-Azobenzene Condensate | Hg²⁺ | Fluorescence turn-on upon metal binding | High selectivity and sensitivity for mercury ions in aqueous media. |
| ACP-2 (Azobenzene-cyclopalladium) | Carbon Monoxide (CO) | Fluorescence enhancement | Enables selective imaging of endogenous CO under hypoxic conditions. |
| Azo-D1 | Nitroxyl (HNO) | Colorimetric and fluorometric change upon decomposition | Acts as both a donor and a real-time sensor for HNO release. |
| Azobenzene-functionalized Diaza-18-crown-6 | Cr³⁺ and Hg²⁺ | Naked-eye color change | Selective detection of different metal ions in different solvents. |
Multidisciplinary Research Opportunities for Azobenzene
The versatility of Azobenzene has fostered a wide range of multidisciplinary research opportunities, bridging chemistry, physics, biology, and materials science. Its ability to transduce a light signal into a mechanical motion at the molecular level has made it a key component in the development of "smart" materials and systems.
In the field of photopharmacology , Azobenzene is used as a photoswitch to control the activity of drugs with high spatiotemporal precision. By incorporating an Azobenzene moiety into a biologically active molecule, its therapeutic effect can be turned on or off with light, potentially reducing side effects and improving treatment efficacy.
In materials science , Azobenzene's photoisomerization is harnessed to create photo-responsive polymers, liquid crystals, and gels. These materials can exhibit light-induced changes in their shape, phase, and mechanical properties, leading to applications in areas such as soft robotics, optical data storage, and light-harvesting systems.
In the realm of electronics , Azobenzene has been incorporated into organic transistors, where its isomerization can modulate the electrical conductance. This opens up possibilities for the development of light-gated molecular electronic devices.
Furthermore, the study of Azobenzene itself continues to present fundamental scientific questions that require a multidisciplinary approach. Understanding the intricate details of its photoisomerization dynamics, for instance, involves a combination of advanced spectroscopic techniques and high-level quantum chemical calculations. The exploration of Azobenzene's behavior in different environments, from solution to solid-state matrices and biological interfaces, will continue to fuel collaborative research across various scientific fields.
Q & A
Q. What steps mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs).
- Use multivariate analysis (MVA) to correlate raw material attributes with final product quality.
- Establish acceptance criteria for key intermediates (e.g., enantiomeric excess ≥99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
